

The Medicinal Chemistry Potential of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-6-methylisonicotinic acid

Cat. No.: B1267078

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An In-depth Exploration of a Versatile Pyridinone Scaffold for Drug Discovery and Development

Abstract

2-Hydroxy-6-methylisonicotinic acid, a member of the pyridinone class of heterocyclic compounds, represents a valuable and versatile scaffold in medicinal chemistry. Its structural features, including the capacity for hydrogen bonding and the potential for diverse chemical modifications, have positioned it as a key intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of the potential applications of **2-Hydroxy-6-methylisonicotinic acid** and its derivatives, with a particular focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Furthermore, this document explores the broader therapeutic potential of this scaffold in developing novel anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis of derivatives and for key biological assays are provided, alongside a summary of relevant structure-activity relationship data.

Introduction

The pyridinone core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.^{[1][2]} **2-Hydroxy-6-methylisonicotinic acid**, also known as 2-hydroxy-6-methylpyridine-4-carboxylic acid, is a functionalized pyridinone that serves as a critical building block for more complex molecules. Its chemical properties, including a melting point of over 300 °C, are well-documented.^[3] The strategic placement of the hydroxyl, methyl,

and carboxylic acid groups on the pyridine ring offers multiple points for chemical elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties.

A significant application of this scaffold is in the development of PARP inhibitors.^[1] The bromo-derivative, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of the approved PARP inhibitor Niraparib, used in the treatment of various cancers.^[1] This highlights the potential of the **2-hydroxy-6-methylisonicotinic acid** core in designing novel enzyme inhibitors. Beyond PARP inhibition, the broader class of isonicotinic acid derivatives has shown promise as antimicrobial agents, with a long history of use in treating tuberculosis.^[4] This guide will delve into these potential applications, providing researchers and drug development professionals with a detailed technical resource.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxy-6-methylisonicotinic acid** is presented in the table below.

Property	Value	Reference
CAS Number	86454-13-9	[3][5]
Molecular Formula	C ₇ H ₇ NO ₃	[3][5]
Molecular Weight	153.14 g/mol	[3][5]
Melting Point	>300 °C	[3]
Appearance	Solid	

Synthesis of 2-Hydroxy-6-methylisonicotinic Acid Derivatives

While a specific, detailed protocol for the synthesis of **2-Hydroxy-6-methylisonicotinic acid** is not readily available in the public domain, a general approach can be inferred from the synthesis of related nicotinic acid derivatives. One potential route could involve the cyclization of a dicarbonyl compound with an amine, followed by oxidation.

The derivatization of the **2-Hydroxy-6-methylisonicotinic acid** core is crucial for exploring its medicinal chemistry potential. A key transformation is the conversion of the hydroxyl group to a leaving group, such as a halide, to enable cross-coupling reactions. For instance, 2-hydroxy-6-methyl-nicotinic acid can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride.^[6] This chloro-derivative can then be used in subsequent synthetic steps.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and is instrumental in the synthesis of many pharmaceutical compounds, including PARP inhibitors derived from the 2-bromo-6-methylisonicotinic acid scaffold.^[1]

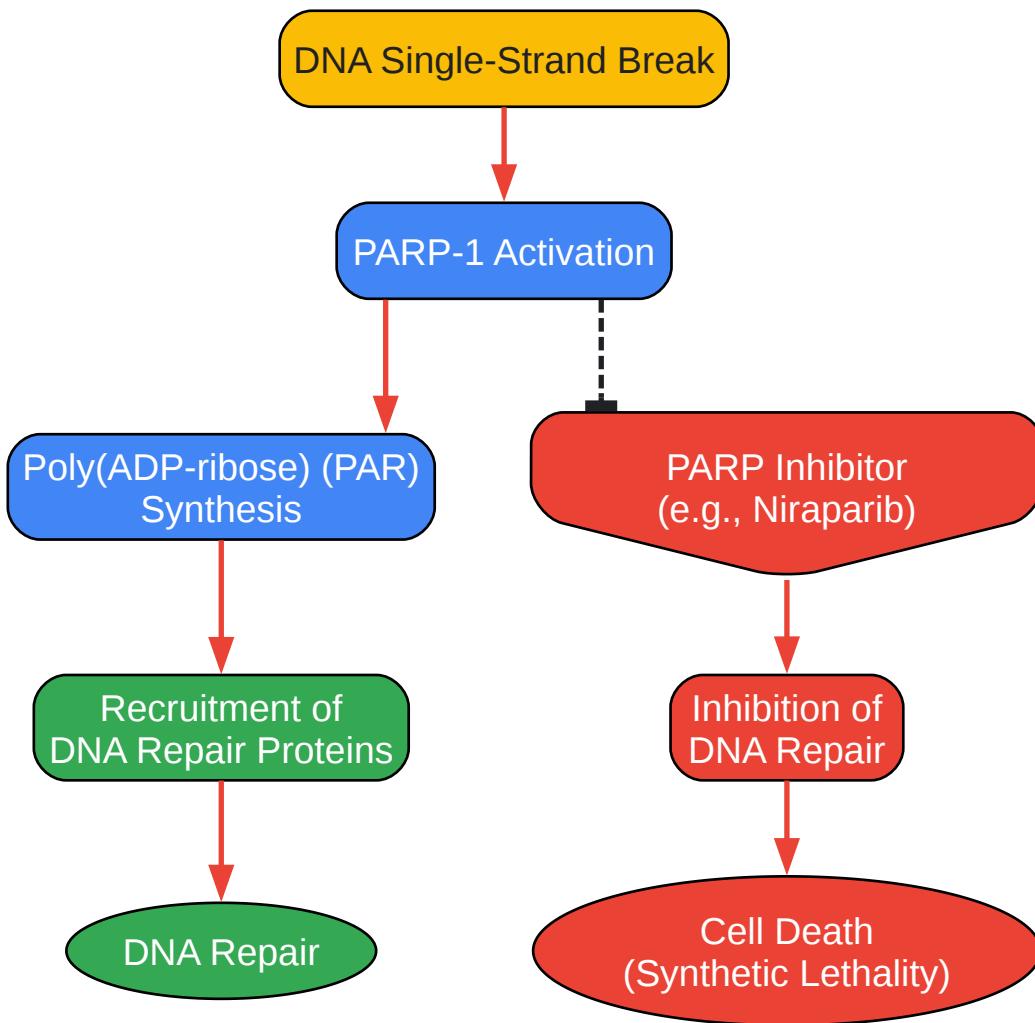
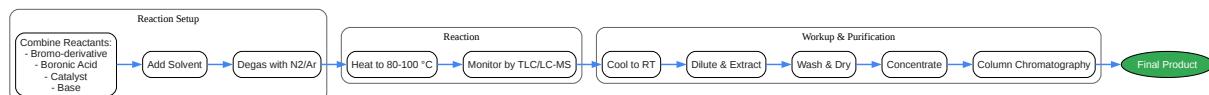
Materials:

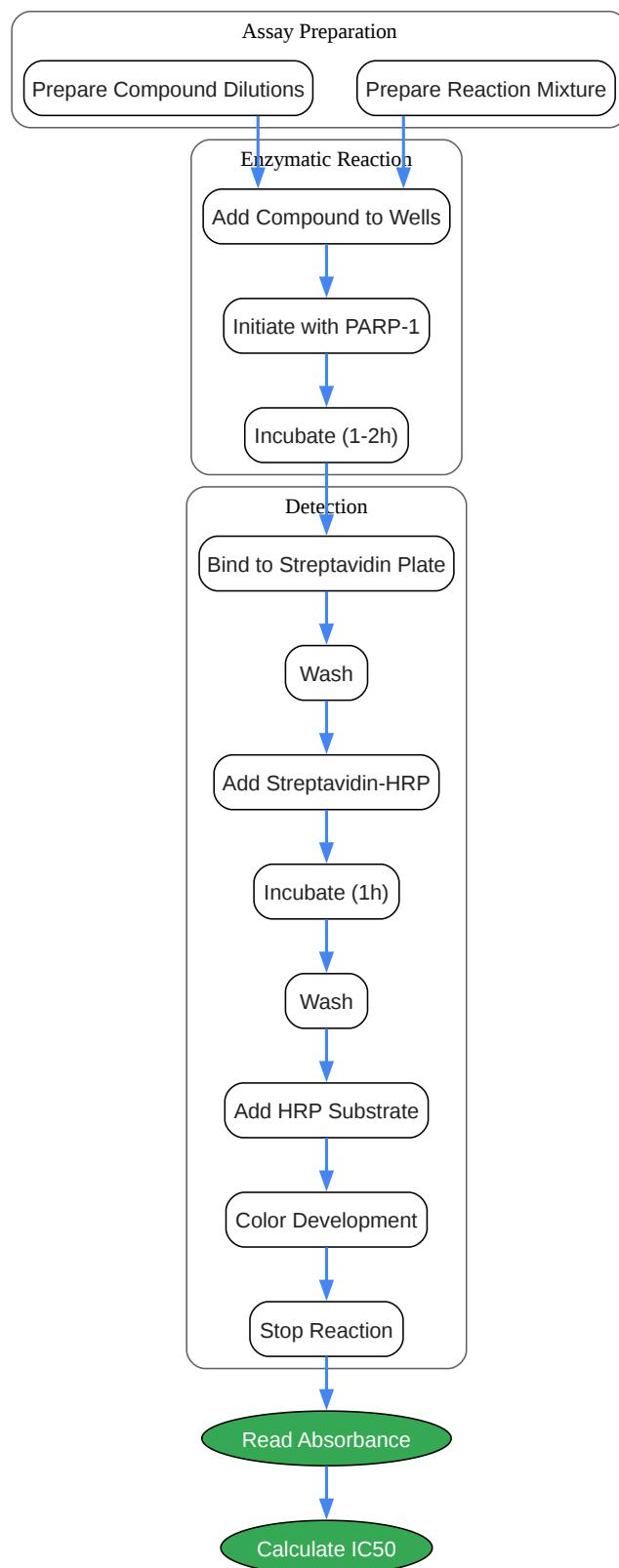
- 2-Bromo-6-methylisonicotinic acid derivative (amide, ester, etc.) (1.0 eq)
- Arylboronic acid or ester (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (0.05 eq)
- Base (e.g., K_2CO_3) (2.0 eq)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a reaction vessel, combine the 2-bromo-6-methylisonicotinamide derivative, the arylboronic acid, the palladium catalyst, and the base.
- Add the solvent mixture to the vessel.
- Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[\[1\]](#)



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